molecular formula C21H25NO3S B14192505 Fluoren-9-imine;oct-7-ene-1-sulfonic acid CAS No. 923279-56-5

Fluoren-9-imine;oct-7-ene-1-sulfonic acid

Katalognummer: B14192505
CAS-Nummer: 923279-56-5
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: BGPPRXAPCKDODD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoren-9-imine;oct-7-ene-1-sulfonic acid is a compound that combines the structural features of fluorene, imine, and sulfonic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-imine;oct-7-ene-1-sulfonic acid typically involves the reaction of fluorenone with an amine to form the imine derivative, followed by the introduction of the oct-7-ene-1-sulfonic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation reaction of fluorenone with an amine can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Fluoren-9-imine;oct-7-ene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of sulfonate esters or amides .

Wissenschaftliche Forschungsanwendungen

Fluoren-9-imine;oct-7-ene-1-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Fluoren-9-imine;oct-7-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorenone: Lacks the imine and sulfonic acid groups, making it less reactive in certain chemical reactions.

    Fluoren-9-amine: Contains an amine group instead of an imine, leading to different reactivity and applications.

    Oct-7-ene-1-sulfonic acid: Lacks the fluorene moiety, resulting in different chemical properties and uses.

Uniqueness

Fluoren-9-imine;oct-7-ene-1-sulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both imine and sulfonic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

923279-56-5

Molekularformel

C21H25NO3S

Molekulargewicht

371.5 g/mol

IUPAC-Name

fluoren-9-imine;oct-7-ene-1-sulfonic acid

InChI

InChI=1S/C13H9N.C8H16O3S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-2-3-4-5-6-7-8-12(9,10)11/h1-8,14H;2H,1,3-8H2,(H,9,10,11)

InChI-Schlüssel

BGPPRXAPCKDODD-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCS(=O)(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.